REACTION_CXSMILES
|
[CH:1]([C:4]1([CH:10]([OH:14])[CH2:11][CH2:12][CH3:13])SCCCS1)([CH3:3])[CH3:2].C[OH:16]>C(#N)C>[OH:14][CH:10]([CH2:11][CH2:12][CH3:13])[C:4](=[O:16])[CH:1]([CH3:3])[CH3:2]
|
Name
|
( 41 )
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1(SCCCS1)C(CCC)O
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
Hg(ClO4)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was carefully concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Type
|
CUSTOM
|
Details
|
Purification of the residue
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C(C)C)=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |